molecular formula C19H19NO4 B190701 Bulbocapnine CAS No. 298-45-3

Bulbocapnine

Katalognummer B190701
CAS-Nummer: 298-45-3
Molekulargewicht: 325.4 g/mol
InChI-Schlüssel: LODGIKWNLDQZBM-LBPRGKRZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Electrocardiogram Conditioning and Motor Effects

Bulbocapnine has been studied for its impact on conditioning related to its motor effects, particularly catalepsy. One study found that it produced profound changes in the electrocardiogram (ECG), including alterations in the T wave amplitude. These changes could be conditioned to stimuli associated with the drug's administration (Pérez-Cruet & Gantt, 1964).

Behavioral and Electrophysiological Studies

Behavioral changes and electrophysiological effects have been observed in animal models when bulbocapnine is administered. It has been used to induce catalepsy in animals, a state of motor immobility, and its effects on the central nervous system's electrical activity have been examined (Wada, 1962).

Inhibition of Tyrosine Hydroxylase

Research has demonstrated that bulbocapnine can inhibit tyrosine hydroxylase (TH), an enzyme critical in dopamine biosynthesis. This inhibition was observed in bovine adrenal TH, where bulbocapnine showed uncompetitive inhibition (Zhang et al., 1997).

Effect on Spinal Reflexes

The action of bulbocapnine on spinal reflexes was studied, revealing that low doses caused minor changes, while high doses generally increased the flexion reflex. This finding suggests its influence on motor neuron activity (Willis et al., 1968).

Use in Electroencephalography of Children

Bulbocapnine has been used to reduce movement artifacts in EEG recordings of restless children, without affecting the integrity of abnormal discharges (Baird & Spiegel, 1955).

Neuropharmacological Effects

Studies on bulbocapnine have shown its neuropharmacological effects, such as the alteration of brain glycogen and glucose content in animal models. Its action on the central nervous system has been a point of interest in understanding its pharmacological properties (Crossland & Rogers, 1968).

Serotonin and Adrenergic Blocking Agent

Bulbocapnine has been identified as a serotonin and adrenergic blocking agent, demonstrating its ability to influence both serotonin and adrenergic pathways (Walaszek & Chapman, 1962).

Influence on Dopamine Biosynthesis

Research indicates that bulbocapnine inhibits dopamine biosynthesis in certain cell models. It was shown to reduce dopamine content and inhibit tyrosine hydroxylase activity, without affecting the cells' viability (Shin et al., 1998).

Dopamine Receptor Antagonism

Bulbocapnine has been studied for its antagonist activity on dopamine receptors. It was found to inhibit DA1 and DA2 dopamine receptor-mediated responses, indicating its broad spectrum of action on dopamine pathways (Kohli et al., 1986).

Cholinesterase Inhibition

Bulbocapnine has been identified as an inhibitor of acetylcholinesterase and butyrylcholinesterase. This suggests its potential use in conditions where modulation of cholinergic pathways is beneficial (Adsersen et al., 2007).

Zukünftige Richtungen

Eigenschaften

IUPAC Name

(12S)-17-methoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaen-18-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-20-6-5-11-8-14-19(24-9-23-14)17-15(11)12(20)7-10-3-4-13(22-2)18(21)16(10)17/h3-4,8,12,21H,5-7,9H2,1-2H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LODGIKWNLDQZBM-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C4=C2C1CC5=C4C(=C(C=C5)OC)O)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC3=C(C4=C2[C@@H]1CC5=C4C(=C(C=C5)OC)O)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20183940
Record name Bulbocapnine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20183940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bulbocapnine

CAS RN

298-45-3
Record name (+)-Bulbocapnine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=298-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bulbocapnine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298453
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bulbocapnine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20183940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bulbocapnine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.511
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BULBOCAPNINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0TGI865QO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bulbocapnine
Reactant of Route 2
Reactant of Route 2
Bulbocapnine
Reactant of Route 3
Bulbocapnine
Reactant of Route 4
Bulbocapnine
Reactant of Route 5
Reactant of Route 5
Bulbocapnine
Reactant of Route 6
Bulbocapnine

Q & A

    A: While the precise mechanism remains unclear, research suggests that bulbocapnine interacts with multiple neurotransmitter systems in the brain, including the dopaminergic, adrenergic, and serotonergic systems. [, , , ]. Bulbocapnine has been shown to act as an antagonist at both dopamine D1 and D2 receptors, blocking the effects of dopamine. [, , ]. It also exhibits α-adrenergic blocking properties, affecting norepinephrine signaling. []. Further research is needed to fully elucidate the complex interplay of these systems in bulbocapnine-induced catalepsy.

      A: Bulbocapnine administration in animals, particularly primates and rodents, results in a characteristic cataleptic state. This state is marked by immobility, decreased motor initiative, waxy flexibility (resistance to passive movement but holding imposed postures), and diminished responsiveness to external stimuli. [, , , , , ]. Notably, higher doses of bulbocapnine can induce hyperkinetic movements and even seizures in some animals. [, ].

        A: Unlike typical "major tranquilizers," which primarily affect polysynaptic reflexes, bulbocapnine demonstrates a selective depressive effect on spinal monosynaptic reflex responses in rats. []. This suggests a distinct mechanism of action compared to other drugs inducing catalepsy.

          A: Interestingly, environmental stress has been observed to interrupt bulbocapnine-induced catalepsy in rats. []. This highlights the complex interplay between environmental factors and the drug's effects on the central nervous system.

            A: Research suggests that bulbocapnine might induce catalepsy by elevating acetylcholine levels in the striatum, a brain region crucial for motor control. []. This elevation, potentially linked to alterations in dopaminergic activity, might contribute to the characteristic motor impairments seen in bulbocapnine-induced catalepsy.

              ANone: Bulbocapnine has the molecular formula C19H19NO4 and a molecular weight of 325.35 g/mol.

                A: Spectroscopic techniques, such as NMR and mass spectrometry, have been extensively employed to characterize the structure of bulbocapnine and its derivatives. [, ]. These techniques provide valuable information about the compound's structural features, including the presence of specific functional groups and their spatial arrangement within the molecule.

                  A: While specific details on bulbocapnine's ADME profile remain limited in the provided research, studies suggest it is readily absorbed following various routes of administration, including subcutaneous and intraperitoneal injections. [, ]. Further research is needed to fully elucidate the drug's pharmacokinetic properties.

                    A: Research indicates that bulbocapnine's effects can vary depending on the route of administration. For example, intraventricular injections in cats have been shown to induce catalepsy at significantly lower doses compared to subcutaneous administration. [].

                        ANone: Research on the long-term effects of bulbocapnine exposure remains limited. Given its complex interplay with multiple neurotransmitter systems, investigating the potential for lasting neurological changes is crucial.

                          A: Studies have explored the SAR of bulbocapnine and related aporphine alkaloids, revealing key structural features essential for their pharmacological activity. [, ]. For instance, the presence of a hydroxyl group at the C-11 position appears crucial for D1 receptor antagonist activity. While the corresponding methoxy derivatives show minimal activity at dopamine receptors. []. Furthermore, the stereochemistry at the C-6a position plays a significant role in binding affinity, with the 6aR configuration being optimal for interaction with dopamine receptors. []. These findings highlight the importance of specific structural motifs for the pharmacological profile of bulbocapnine and its analogs.

                          A: Bulbocapnine holds a unique place in the history of neuroscience research, particularly in studying catatonia. Its ability to induce a cataleptic state in animals, first described by Peters in 1904, has provided a valuable tool for investigating the neural mechanisms underlying this complex motor disorder. [, , ]. While the use of bulbocapnine as a model for human catatonia has been subject to debate, it continues to provide insights into the intricate interplay of neurotransmitter systems involved in motor control and behavioral responses.

                          Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

                          Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.